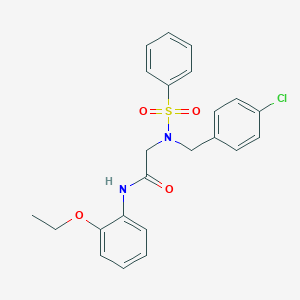
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism. This compound has gained significant attention in the scientific community for its potential as an anti-cancer therapy.
Mecanismo De Acción
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid cycle, providing energy for cancer cells. By inhibiting glutaminase, N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide blocks this pathway, leading to a decrease in energy production and ultimately, cancer cell death.
Biochemical and Physiological Effects
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce autophagy, a cellular process that degrades damaged or unnecessary cellular components, leading to cell death. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent and selective inhibitor of glutaminase, making it an ideal tool for studying the role of glutamine metabolism in cancer. However, its use in lab experiments is limited by its poor solubility in water and its instability in solution.
Direcciones Futuras
There are several potential future directions for the study of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of combination therapies, where N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is used in combination with other anti-cancer agents to enhance its efficacy. Another area of interest is the development of more stable and soluble analogs of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, which could improve its utility in lab experiments and clinical trials. Additionally, the use of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in other diseases, such as neurodegenerative disorders, is an area of active research.
Métodos De Síntesis
The synthesis of N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, starting with the reaction of 2-ethoxybenzaldehyde with N-phenylglycine to form N-(2-ethoxyphenyl)glycine. This compound is then reacted with chlorobenzyl chloride to form N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)glycine. The final step involves the reaction of N-(4-chlorobenzyl)-N-(2-ethoxyphenyl)glycine with phenylsulfonyl chloride to form N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, showing promising results in multiple cancer types, including pancreatic, breast, lung, and renal cancers. It has been shown to inhibit the growth of cancer cells by targeting their dependence on glutamine metabolism.
Propiedades
Nombre del producto |
N~2~-(4-chlorobenzyl)-N-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Fórmula molecular |
C23H23ClN2O4S |
Peso molecular |
459 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O4S/c1-2-30-22-11-7-6-10-21(22)25-23(27)17-26(16-18-12-14-19(24)15-13-18)31(28,29)20-8-4-3-5-9-20/h3-15H,2,16-17H2,1H3,(H,25,27) |
Clave InChI |
YVIDTCNCSXTQOT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300859.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B300860.png)
![4-[4-(3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B300864.png)
![2-bromo-6-methoxy-4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}phenyl acetate](/img/structure/B300866.png)
![(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300867.png)
![2-chloro-N-{4-[1-(2-ethylhexyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B300868.png)

![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)

![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![5-[(2-Ethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300881.png)